3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one
Description
This compound features a fused pyrrolo[3,4-b]pyridine core linked via a 3-oxopropyl chain to a 3,4-dihydroquinazolin-4-one moiety. The pyrrolopyridine system is a bicyclic structure with nitrogen atoms at positions 3 and 4, while the quinazolinone group is a heterocyclic scaffold known for its role in kinase inhibition and anticancer activity . The ketone (3-oxo) group in the propyl chain may enhance solubility or serve as a reactive site for further derivatization.
Properties
IUPAC Name |
3-[3-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(22-10-13-4-3-8-19-16(13)11-22)7-9-21-12-20-15-6-2-1-5-14(15)18(21)24/h1-6,8,12H,7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRIFGHKINGMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCN3C=NC4=CC=CC=C4C3=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the base-promoted three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile . This method allows for the construction of the pyrrolopyridine skeleton, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the quinazolinone or pyrrolopyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
Based on the search results, here is a detailed article focusing on the applications of the compound "3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one":
Because the search results do not provide direct information on the applications of "this compound", this article will discuss the applications of related compounds and relevant research areas that could potentially involve "this compound".
Sulfonamide Derivatives
3-methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. Sulfonamide compounds are known for their antibacterial properties and have been explored for various therapeutic roles, including as inhibitors of specific biological pathways. These compounds can target biological systems through mechanisms involving ion channels or receptors like TRPM8 (Transient Receptor Potential Melastatin 8).
Pyrrolo[3,4-b]pyridine Derivatives
4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile, a related pyrrolo[3,4-b]pyridine derivative, serves as a crucial building block in organic synthesis. Its unique structure facilitates the exploration of new chemical reactions and methodologies. Researchers have utilized it to synthesize various derivatives that exhibit distinct chemical properties and biological activities.
Chemical Synthesis
"this compound" could be used as a building block for complex molecules. The pyrrolo[3,4-b]pyridine core can be formed through cyclization reactions involving appropriate precursors such as pyridine derivatives.
The pyrrolo[3,4-b]pyridine core exhibits significant interactions with various biological pathways. It has been studied for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation, and CDK2 inhibitors have shown promise in cancer therapy by inducing apoptosis and altering cell cycle progression. Derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer).
Pharmaceutical Applications
Given the presence of a sulfonamide functional group, "this compound" may have applications in targeting various biological systems, particularly through mechanisms involving ion channels or receptors. Further research is needed to fully elucidate its therapeutic potential and optimize its efficacy through structural modifications.
Bioactive Compound Discovery
Natural sources are being explored for bioactive compounds with various medicinal applications . Techniques such as liquid chromatography, pressurized liquid extraction, microwave-assisted extraction, and supercritical fluid extraction provide efficient and precise methods for discovering and evaluating these compounds .
Phenolic-Enabled Nanotechnology
Phenolic compounds have gained attention for their unique physiochemical properties and widespread industrial use . Phenolic-enabled nanotechnology (PEN) is used for particle engineering and the bottom-up synthesis of nanohybrid materials, with applications in biosensing, bioimaging, and disease treatment .
Anti-Diabetic Activity of Phenolic Compounds
Phenolic compounds are in the spotlight for the management of diabetes due to their positive effects on glucose homeostasis . Research includes extraction and purification from vegetable sources and agro-industrial by-products, encapsulation to improve their solubility and bioavailability, and preclinical and clinical evidence linking these compounds with anti-diabetic activity .
Summary
Mechanism of Action
The mechanism of action of 3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a role in tumor growth and progression .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrolo[3,4-b]Pyridine Derivatives
Methyl 2-{5,7-Dioxo-5H,6H,7H-Pyrrolo[3,4-b]Pyridin-6-Yl}Acetate (CAS 178617-43-1)
- Structure: Shares the pyrrolo[3,4-b]pyridine core but replaces the quinazolinone with a methyl ester group.
- Physicochemical Properties : Molecular weight = 220.18 g/mol; formula = C₁₀H₈N₂O₄. The ester group increases hydrophilicity compared to the ketone-propyl chain in the target compound .
- Applications: Not explicitly stated, but ester derivatives are often intermediates in drug synthesis.
3-Quinolinecarboxylic Acid Derivatives (ACI-INT-571)
- Structure: Contains a pyrrolo[3,4-b]pyridin-6-yl group but is fused to a quinoline-carboxylic acid system with cyclopropyl, fluoro, and methoxy substituents.
- Key Differences: The quinoline moiety and carboxylic acid group suggest distinct binding profiles (e.g., antibacterial or kinase inhibition) compared to the quinazolinone in the target compound .
Pyrazolo[3,4-b]Pyridine Derivatives
4-Aryl-5-Cyano-3-Methyl-1-Phenyl-7H-Pyrazolo[3,4-b]Pyridin-6-One
- Synthesis : Prepared via a one-pot reaction in [bmim][BF₄] ionic liquid with FeCl₃·6H₂O catalysis .
- Structural Contrast: The pyrazole ring replaces the pyrrolidine in the target compound, reducing conformational flexibility. The cyano and aryl groups may enhance metabolic stability.
3-[4-(Difluoromethyl)-6-Oxo-2-Propyl-2H-Pyrazolo[3,4-b]Pyridin-7(6H)-Yl]Propanoic Acid (CAS 1018126-85-6)
- Structure: Features a pyrazolo[3,4-b]pyridine core with difluoromethyl and propanoic acid substituents.
- Functional Impact: The difluoromethyl group improves lipophilicity and bioavailability, while the propanoic acid may facilitate salt formation for enhanced solubility .
Fused Heterocycles with Therapeutic Relevance
6,7-Dihydro-5H-Pyrido[2,3-c]Pyridazine Derivatives
- Application: Acts as Bcl-xL inhibitors for cancer therapy.
5-[(3R)-1-(7H-Pyrrolo[2,3-d]Pyrimidin-4-Yl)Piperidin-3-Yl]-1,3,4-Oxadiazol-2(3H)-One
- Structure : Combines pyrrolo[2,3-d]pyrimidine with an oxadiazole-piperidine system.
Comparative Analysis Table
Key Research Findings
- Synthetic Accessibility: Pyrrolo[3,4-b]pyridine derivatives are typically synthesized under mild, catalytic conditions (e.g., FeCl₃ in ionic liquids), whereas quinazolinones often require multi-step protocols .
- In contrast, pyridopyridazines (e.g., ) target apoptosis pathways via Bcl-xL inhibition .
- Physicochemical Properties : Ester and carboxylic acid derivatives (e.g., ) exhibit higher solubility than the target compound’s ketone-propyl chain, which may limit bioavailability .
Biological Activity
The compound 3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one (CAS Number: 2320576-89-2) is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₆N₄O₂
- Molecular Weight : 320.3 g/mol
The biological activity of quinazolinone derivatives often involves their interaction with various biological targets such as enzymes and receptors. The specific structure of this compound suggests potential interactions with:
- Phosphoinositide 3-kinases (PI3Ks) : These enzymes play a crucial role in cell signaling pathways that regulate various cellular functions including growth and survival.
- Histone Deacetylases (HDACs) : Inhibition of HDACs can affect gene expression and has implications in cancer therapy.
Biological Activities
-
Anticancer Activity
- Quinazolinone derivatives have been studied for their anticancer properties. In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- A study evaluated the anticancer potential of related quinazolinones and found that modifications at specific positions significantly enhanced their potency against cancer cells .
- Antihypertensive Effects
Case Study 1: Anticancer Activity
A recent study synthesized a series of quinazolinone derivatives and evaluated their anticancer activity against human breast cancer cells. The results indicated that the presence of the pyrrolo-pyridine moiety significantly enhanced the cytotoxicity compared to non-modified quinazolinones. The most potent compound showed an IC50 value in the low micromolar range.
Case Study 2: Antihypertensive Activity
In vivo studies using rat models demonstrated that a related quinazolinone derivative effectively reduced blood pressure without causing reflex tachycardia. This suggests a favorable side effect profile for potential therapeutic use in hypertension management.
Data Summary Table
Q & A
Q. How can researchers evaluate the compound’s mechanism of action in kinase inhibition studies?
- Methodological Answer :
- Kinase assays : Use ADP-Glo™ kits to measure ATP consumption in dose-response experiments .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein thermal stability .
- Mutagenesis : Engineer kinase mutants (e.g., gatekeeper residues) to validate binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
